3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine
Overview
Description
“3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is part of a class of compounds that are widely used by medicinal chemists to develop treatments for human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of “this compound” is C14H21N . The molecular weight is 203.32 .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” can undergo various chemical reactions. For instance, it can be functionalized to obtain compounds with different biological profiles .Scientific Research Applications
Enantioselective Catalysis and Structural Chemistry
- Research Focus : This study involves the preparation of diastereomeric derivatives of 3-(diphenylphosphanyl)pyrrolidine, investigating their structural chemistry and applications in asymmetric Grignard cross-coupling reactions. These derivatives are crucial for enantioselective catalysis, a process significant in pharmaceutical and chemical synthesis (Nagel & Nedden, 1997).
Polar Cycloaddition and Pyrrolidines Synthesis
- Research Focus : Pyrrolidines, including derivatives of 3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine, are explored for their potential in polar [3+2] cycloaddition reactions. This research is significant for synthesizing compounds with potential applications in medicine and industry, such as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Structural Analysis of Pyrrolidine Derivatives
- Research Focus : The study of 3-phenyl-chroman-4-one, a unit of isoflavonoids found in certain plants, involves derivatives of this compound. This research provides insights into the structural properties of these compounds, which are known for their antifungal and antibacterial properties (Thinagar et al., 2000).
Chiral Auxiliary in Asymmetric Aldol Reactions
- Research Focus : A study on the use of N-propionylated pyrrolidine derivative, similar to this compound, as a chiral auxiliary in stereoselective aldol reactions. This research is significant in the field of organic synthesis, especially in creating stereoselective compounds (Hedenström et al., 2000).
Spectroscopic Identification and Derivatization
- Research Focus : Identification and derivatization of cathinones, including 2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one, using spectroscopic methods. This research contributes to the understanding of the properties and chemical behavior of pyrrolidine derivatives (Nycz et al., 2016).
Future Directions
The pyrrolidine scaffold, as found in “3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine”, continues to be of great interest in drug discovery due to its versatility . Future research may focus on exploring the pharmacophore space more efficiently, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
3-[(4-propan-2-ylphenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11(2)14-5-3-12(4-6-14)9-13-7-8-15-10-13/h3-6,11,13,15H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNIMSBTHHAONA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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